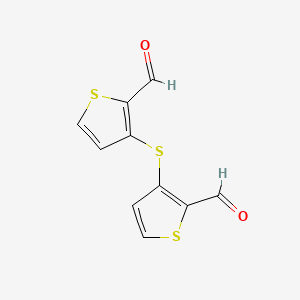
3,3'-Sulfanediyldithiophene-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3’-Thiobis(thiophene-2-carbaldehyde): is an organosulfur compound that features two thiophene rings connected by a sulfur atom, with each thiophene ring bearing an aldehyde group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions:
Chloromethylation: Another method involves the chloromethylation of thiophene followed by oxidation to yield the aldehyde group.
Industrial Production Methods: Industrial production methods for thiophene derivatives often involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. These methods may include continuous flow processes and the use of catalysts to enhance reaction efficiency .
Chemical Reactions Analysis
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Major Products:
Oxidation: Thiophene-2-carboxylic acid.
Reduction: Thiophene-2-methanol.
Substitution: Various substituted thiophene derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry: 3,3’-Thiobis(thiophene-2-carbaldehyde) is used as a building block in organic synthesis, particularly in the formation of complex heterocyclic compounds .
Biology and Medicine: Thiophene derivatives have shown potential in medicinal chemistry for the development of pharmaceuticals with antimicrobial, anticancer, and anti-inflammatory properties .
Industry: In the industrial sector, thiophene derivatives are used in the production of organic semiconductors, corrosion inhibitors, and materials for organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs) .
Mechanism of Action
The mechanism of action of 3,3’-Thiobis(thiophene-2-carbaldehyde) involves its ability to participate in various chemical reactions due to the presence of reactive aldehyde groups and the electron-rich thiophene rings. These structural features allow it to interact with different molecular targets and pathways, making it a versatile compound in synthetic and medicinal chemistry .
Comparison with Similar Compounds
Thiophene-2-carbaldehyde: A simpler analog with a single thiophene ring and an aldehyde group at the 2-position.
3-Thiophenecarboxaldehyde: Another analog with the aldehyde group at the 3-position.
Uniqueness: 3,3’-Thiobis(thiophene-2-carbaldehyde) is unique due to the presence of two thiophene rings connected by a sulfur atom, which imparts distinct electronic and steric properties compared to its simpler analogs.
Properties
Molecular Formula |
C10H6O2S3 |
|---|---|
Molecular Weight |
254.4 g/mol |
IUPAC Name |
3-(2-formylthiophen-3-yl)sulfanylthiophene-2-carbaldehyde |
InChI |
InChI=1S/C10H6O2S3/c11-5-9-7(1-3-13-9)15-8-2-4-14-10(8)6-12/h1-6H |
InChI Key |
IIWRBHZYXRYAMS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1SC2=C(SC=C2)C=O)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















